Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride is a synthetic compound that falls under the category of spiro compounds. These compounds are characterized by their unique molecular structure, which consists of two or more rings that share a common atom. The specific structure of this compound includes an oxazolidine ring and a diazaspiro framework, making it an interesting subject for research in medicinal chemistry and organic synthesis.
This compound is not widely reported in common databases, suggesting it may be a novel or less-studied compound. Its synthesis and application may primarily be found in specialized research articles or proprietary formulations.
Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride can be classified as:
The synthesis process may include:
Key molecular data includes:
Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride can participate in various chemical reactions typical for spiro compounds:
These reactions often require specific conditions such as pH control and temperature regulation to ensure selectivity and yield.
Further studies would be required to elucidate the exact mechanism of action, including binding affinity assays and cellular response evaluations.
Common physical properties may include:
Chemical properties could involve:
Relevant data on these properties would need to be confirmed through experimental studies.
Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride has potential applications in:
The 1-oxa-2,8-diazaspiro[4.5]dec-2-ene core provides a conformationally constrained framework that enables precise interactions with biological targets. This scaffold incorporates both oxygen and nitrogen heteroatoms within its spirocyclic system, creating diverse hydrogen-bonding capabilities critical for binding affinity. Recent studies highlight its application in central nervous system (CNS) therapeutics and enzyme inhibition, where the scaffold’s stereochemical stability prevents off-target interactions [6]. Commercial availability of analogues (e.g., 5 distinct building blocks at Molport) facilitates rapid derivatization for structure-activity relationship (SAR) studies [2]. Patent literature underscores derivatives of this scaffold as modulators of metabolic enzymes like dipeptidyl peptidase-4 (DPP-4), positioning them as candidates for type 2 diabetes therapeutics [6]. The scaffold’s synthetic tractability allows for late-stage functionalization, enabling medicinal chemists to optimize pharmacokinetic profiles while retaining core spirocyclic geometry.
The compound’s systematic name follows International Union of Pure and Applied Chemistry (IUPAC) conventions: "Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride." This nomenclature precisely defines:
Table 1: Structural and Physicochemical Profile
Property | Value | Measurement Reference |
---|---|---|
Molecular Formula | C₁₀H₁₅ClN₂O₃ | [1] |
Molecular Weight | 246.69 g/mol | Calculated from formula |
SMILES Notation | COC(=O)C1=NOC2(CCNCC2)C1.Cl | [1] |
Hydrogen Bond Acceptors | 4 | [1] |
Hydrogen Bond Donors | 2 (including hydrochloride) | [1] |
Topological Polar Surface Area | 70.92 Ų | [1] |
The hydrochloride salt enhances aqueous solubility for biological testing, while the spirocyclic framework minimizes rotational freedom, as confirmed by X-ray crystallography of analogues. The conjugated enol ether system (C2=N–O–C1) contributes to the scaffold’s electronic properties, influencing both reactivity and binding interactions.
Spiroheterocycles like methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride exhibit pronounced effects on metabolic pathways through enzyme modulation. Patent literature identifies structurally related spiro derivatives as potent inhibitors of DPP-4, a serine protease that inactivates incretin hormones essential for glucose regulation [6]. By prolonging incretin activity, these compounds enhance insulin secretion and suppress glucagon release, addressing core pathologies of type 2 diabetes.
Table 2: Key Spiroheterocyclic Analogues in Metabolic Disorder Research
Compound Class | Biological Target | Therapeutic Area | |
---|---|---|---|
1-Oxa-2,8-diazaspiro[4.5]dec-2-ene | DPP-4 inhibition | Type 2 diabetes | [6] |
8-Oxa-2-azaspiro[4.5]decane derivatives | GPR119 agonism | Obesity, diabetes | [5] |
1-Oxa-3-azaspiro[4.5]decane systems | 11β-HSD1 inhibition | Metabolic syndrome | [6] |
The scaffold’s versatility extends to peroxisome proliferator-activated receptor (PPAR) γ modulation, where spirocyclic compounds demonstrate selective transactivation profiles that avoid safety liabilities associated with older thiazolidinedione drugs. Recent synthetic advances, such as the preparation of 8-oxa-2-azaspiro[4.5]decane from tetrahydropyran-4-carbonitrile, highlight the pharmaceutical industry’s commitment to optimizing these frameworks for metabolic applications [5].
Table 3: Synthetic Strategies for Spiro[4.5]decane Systems
Method | Starting Materials | Key Step | Reference |
---|---|---|---|
Ring expansion/cyclization | Tetrahydropyran-4-carbonitrile | Spirocyclization with 1-bromo-2-fluoroethane | [5] |
Multi-component condensation | Enol ethers, primary amines | Tandem imine formation/cyclization | [6] |
Carboxylate derivatization | 1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid | Esterification (CH₃OH/H⁺) | [1] [6] |
The structural evolution of 1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives exemplifies rational drug design principles applied to metabolic disorders. Current research focuses on substituting the C3 carboxylate with bioisosteric groups to enhance membrane permeability while maintaining polar surface area for solubility – a balance critical for oral bioavailability.
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2